4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide
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Description
4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28FN3O3S and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has synthesized derivatives related to the given compound, evaluating their antimicrobial activities. Specifically, compounds with modifications in the piperazine and benzenesulfonamide moieties have shown high anti-Mycobacterium smegmatis activity, indicating potential applications in developing antimicrobial agents (Yolal et al., 2012).
PET Radiotracers
Another study focused on the synthesis of PET (Positron Emission Tomography) radiotracers for studying CB1 cannabinoid receptors in the brain. Derivatives of the compound, through nucleophilic fluorination, have been synthesized for potential applications in neuroimaging and understanding neurological disorders (Katoch-Rouse & Horti, 2003).
COX-2 Inhibition
Further research into benzenesulfonamide derivatives has led to the identification of potent, selective, and orally active cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom has been shown to enhance COX-2 selectivity, which is critical for the development of anti-inflammatory drugs (Hashimoto et al., 2002).
Anticancer Agents
Aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer potential. These compounds, including modifications on the benzenesulfonamide scaffold, exhibited high anticancer activity against various cancer cell lines, suggesting their utility in developing new anticancer therapies (Tsai et al., 2016).
Corrosion Inhibition
Additionally, derivatives of the compound have been investigated for their corrosion inhibition properties on metal surfaces. Quantum chemical and molecular dynamic simulations have demonstrated the potential of these compounds as corrosion inhibitors, which could have applications in protecting industrial materials (Kaya et al., 2016).
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3S/c1-16-14-19(8-9-20(16)22)29(26,27)23-15-21(25-12-10-24(2)11-13-25)17-4-6-18(28-3)7-5-17/h4-9,14,21,23H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZMIUCBWJGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.